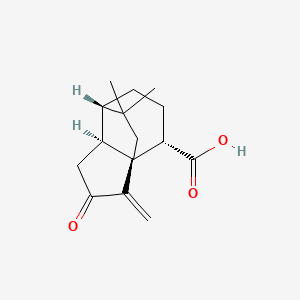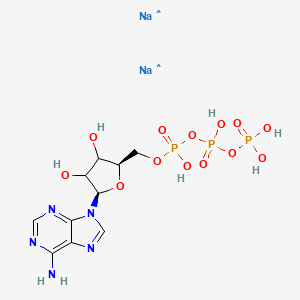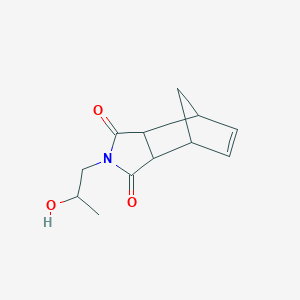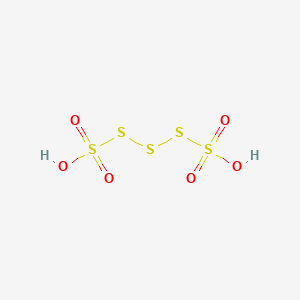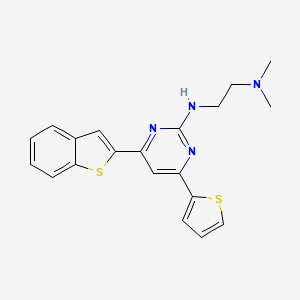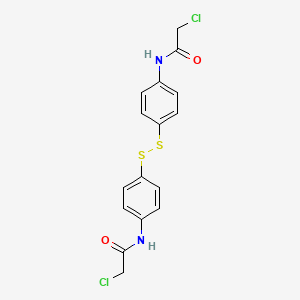
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with three amino groups and a 4-bromophenyl-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Amino Groups: The amino groups are introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the 4-Bromophenyl-Butyl Group: This step involves the reaction of the pyrimidine derivative with 4-bromobutyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-N2-methyl-5-nitroso-: A similar compound with a nitroso group and a methyl group instead of the butyl group.
N4-(4-Bromophenyl)-5-nitroso-pyrimidine-2,4,6-triamine: Another related compound with a nitroso group.
Uniqueness
2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
CAS No. |
92378-15-9 |
|---|---|
Molecular Formula |
C14H18BrN5 |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
4-N-(4-bromophenyl)-6-N-butylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H18BrN5/c1-2-3-8-17-12-9-13(20-14(16)19-12)18-11-6-4-10(15)5-7-11/h4-7,9H,2-3,8H2,1H3,(H4,16,17,18,19,20) |
InChI Key |
NBYSGCVETVJFJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)
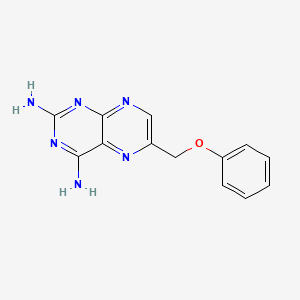
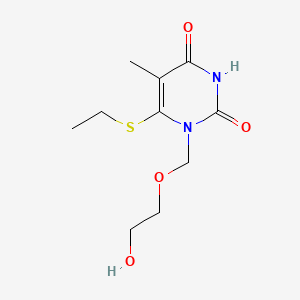
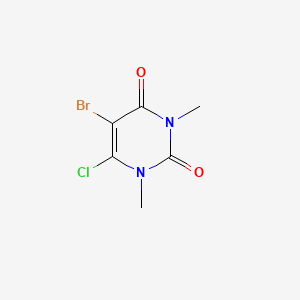
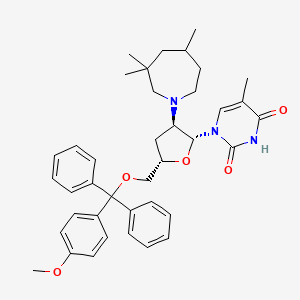
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)
